Lanthanum(III) oxalate hydrate

Rare Earth Separation Hydrometallurgy Precursor Purification

Achieve quantitative lanthanum recovery (99.85% @ 25°C) and controlled oxide morphology with this low-solubility oxalate intermediate. Unlike nitrates or hydroxides, it enables pure separation from complex matrices and a defined thermal pathway to ultrafine La₂O₃. - **Recovery efficiency:** 99.85% precipitation minimizes solution losses. - **Decomposition:** Five-stage calcination (800-900°C) yields high-purity La₂O₃. - **Applications:** MLCCs, SOFC electrolytes, phosphors, superconductors (Tc ~37K via oxalate route).

Molecular Formula C6H2La2O13
Molecular Weight 559.88 g/mol
CAS No. 312696-10-9
Cat. No. B3423672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum(III) oxalate hydrate
CAS312696-10-9
Molecular FormulaC6H2La2O13
Molecular Weight559.88 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[La+3].[La+3]
InChIInChI=1S/3C2H2O4.2La.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
InChIKeyKHZAMZAEBBFMFS-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum(III) Oxalate Hydrate (CAS 312696-10-9): Core Properties and Industrial Significance as a Rare Earth Precursor


Lanthanum(III) oxalate hydrate is a rare earth coordination compound with the general formula La2(C2O4)3·xH2O (commonly the decahydrate, La2(C2O4)3·10H2O) [1]. It belongs to the monoclinic crystal system and is characterized by its extremely low aqueous solubility [2]. This property enables quantitative precipitation from solution, making it a critical intermediate in the hydrometallurgical separation and purification of lanthanum from complex matrices [2]. Its primary industrial value lies in its role as a precursor: upon controlled thermal decomposition at 800–900 °C, it undergoes a five-stage reaction to yield highly pure lanthanum oxide (La₂O₃) [3]. This specific decomposition pathway is foundational to its use in producing advanced ceramics, phosphors, and specialty optical materials [4].

Why Lanthanum(III) Oxalate Hydrate Cannot Be Casually Substituted in Critical Material Workflows


Lanthanum salts are not functionally interchangeable; the choice of counter-ion dictates the entire downstream synthesis, purification efficiency, and final material quality. While lanthanum nitrate, chloride, or hydroxide are also used as precursors, they each impose distinct limitations in terms of solubility, decomposition behavior, or final oxide morphology [1]. For example, lanthanum nitrate is highly soluble, which complicates quantitative recovery from dilute solutions and introduces nitrogenous off-gases during calcination, whereas lanthanum hydroxide is prone to atmospheric carbonation, potentially introducing carbonate impurities into the final oxide [2]. The oxalate route, by contrast, is uniquely distinguished by its combination of near-total precipitation efficiency (enabling high-purity separation from a wide range of metals) and a well-defined, multi-stage thermal decomposition that yields ultrafine La₂O₃ powders with controlled morphology [3]. Substituting a generic lanthanum salt without accounting for these specific process advantages can lead to lower yields, reduced purity, and failure to meet the stringent specifications required for advanced ceramics and optical applications [4]. The following quantitative evidence details these critical differentiators.

Lanthanum(III) Oxalate Hydrate (CAS 312696-10-9): A Quantitative, Comparator-Based Evidence Guide for Scientific Procurement


Quantitative Precipitation Recovery of Lanthanum vs. Nitrate and Hydroxide Precursors

Lanthanum(III) oxalate hydrate demonstrates near-quantitative precipitation from acidic and neutral solutions, a feature not shared by more soluble precursors like lanthanum nitrate or the less efficient lanthanum hydroxide route [1]. Under optimized conditions at 25°C, a recovery efficiency of 99.85% was achieved for lanthanum via oxalate precipitation from a spent catalyst leach solution, with the reaction following first-order kinetics . In contrast, recovery of lanthanum via hydroxide precipitation is often incomplete and requires stringent pH control, while nitrate precursors remain in solution, precluding direct solid-liquid separation without an additional precipitation step [2]. The oxalate method thus provides a direct and highly efficient pathway for lanthanum isolation and purification [1].

Rare Earth Separation Hydrometallurgy Precursor Purification

Controlled Thermal Decomposition to Ultrafine La₂O₃ vs. Carbonate and Nitrate Routes

The thermal decomposition of lanthanum(III) oxalate hydrate (La₂(C₂O₄)₃·10H₂O) proceeds via a precisely characterized five-stage reaction pathway from room temperature to 900 °C, yielding ultrafine La₂O₃ powders [1]. Thermogravimetric analysis (TGA) revealed a total weight loss of 58.1% upon heating to 900 °C, with the final oxide conversion occurring between 800–900 °C [2]. Kinetic modeling using Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods confirmed a complex, multi-step mechanism with activation energies that vary with the extent of conversion (α) [1]. In a direct comparative study of precursor routes for high-Tc superconductor synthesis, the oxalate method produced materials with distinct superconducting properties (Tc ~37K) and phase purity that differed from those prepared via carbonate or citrate routes, underscoring the precursor's unique influence on final oxide characteristics [3]. This level of mechanistic understanding and process control is not documented for many alternative precursors like lanthanum carbonate [4].

Advanced Ceramics Phosphor Synthesis Thermal Analysis

Solubility-Driven Selectivity in Rare Earth Separation vs. Cerium and Other Lanthanides

The exceptionally low solubility of lanthanum oxalate hydrate is a key differentiator in separation science. The anhydrous salt exhibits a solubility of just 6.2 × 10⁻⁴ g/L in water at 25°C, which is several orders of magnitude lower than that of many other lanthanum salts like the nitrate [1]. This property is exploited in the selective precipitation of lanthanum from complex mixtures. In a study on americium/curium oxalate precipitation, the solubility differences between actinide oxalates and lanthanide oxalates resulted in an average of 96% removal of the target metals with only a 3.5% loss of lanthanides after five washing cycles, highlighting the exceptional stability and low solubility of the lanthanum oxalate phase relative to other metals [2]. This quantitative difference in solubility directly translates to higher separation factors and purer final products in industrial rare earth refining and nuclear waste treatment [3].

Rare Earth Purification Nuclear Waste Processing Actinide/Lanthanide Separation

High-Impact Application Scenarios for Lanthanum(III) Oxalate Hydrate Based on Differentiated Evidence


Synthesis of Ultrafine, High-Purity La₂O₃ for Advanced Ceramics and Phosphors

This is the canonical application directly enabled by the compound's unique thermal decomposition profile. As established by Zhan et al. (2012), the five-stage decomposition of La₂(C₂O₄)₃·10H₂O to La₂O₃ at 800-900°C yields ultrafine powders [1]. Users should procure lanthanum(III) oxalate hydrate specifically for applications where control over oxide particle size, morphology, and phase purity is non-negotiable, such as in the fabrication of multi-layer ceramic capacitors (MLCCs), solid oxide fuel cell (SOFC) electrolytes, and high-performance phosphors for display and lighting technologies [2]. The kinetic data provides a validated thermal processing window for reproducible manufacturing [1].

Hydrometallurgical Purification and Quantitative Recovery of Lanthanum

The quantitative precipitation efficiency (99.85% recovery demonstrated at 25°C [1]) makes this compound an indispensable intermediate in lanthanum recycling and refining workflows. Users should select this oxalate hydrate when the primary goal is the complete isolation of lanthanum from complex aqueous matrices, such as spent catalyst leachates, monazite processing streams, or nuclear waste solutions [2]. Its near-total insolubility (6.2 × 10⁻⁴ g/L ) ensures minimal losses to the liquid phase, a critical economic and environmental advantage over soluble salts like lanthanum nitrate, which require additional processing steps to achieve comparable recovery [3].

Precursor for Lanthanum-Based Superconductors and Electronic Ceramics

As demonstrated in the comparative study by Wang et al. (1987), the choice of precursor route directly impacts the superconducting transition temperature (Tc) and phase purity of the final La-Sr-Cu-O material [1]. The oxalate route yielded a distinct Tc (~37K) compared to carbonate and citrate routes [1]. For researchers and manufacturers developing lanthanum-containing electronic ceramics, including superconductors, thermoelectrics, and ferroelectric materials, the oxalate hydrate is the preferred precursor when the synthesis protocol has been specifically optimized for this decomposition pathway [2]. Substitution with a nitrate or carbonate precursor would constitute a significant process change requiring complete revalidation of the thermal treatment and final material properties .

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